molecular formula C5H4N2S B1350373 4-Thiazolylacetonitrile CAS No. 7709-59-3

4-Thiazolylacetonitrile

Cat. No.: B1350373
CAS No.: 7709-59-3
M. Wt: 124.17 g/mol
InChI Key: LEHFKMSSKUSKIX-UHFFFAOYSA-N
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Description

4-Thiazolylacetonitrile is a heterocyclic organic compound with the molecular formula C5H4N2S . It has an average mass of 124.164 Da and a monoisotopic mass of 124.009521 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The canonical SMILES representation is C1=C(N=CS1)CC#N .


Chemical Reactions Analysis

Thiazole compounds, which include this compound, have been found to exhibit diverse biological activities . They have been used in the synthesis of various organic combinations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 124.1637 . It has a boiling point of 265.8ºC at 760 mmHg and a density of 1.262 g/cm³ .

Scientific Research Applications

Heterocyclic Synthesis

4-Thiazolylacetonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of coumarin, pyrazolo[4,3]pyrimidines, 1,3,4-thiadiazolines, aminothiophenes, and thiazoles. These compounds were created with good yields, demonstrating the versatility of this compound in heterocyclic synthesis (Abdelhamid & Al-Atoom, 2005).

Antimicrobial Activity

Some derivatives synthesized using this compound have been tested for their antimicrobial activity. This application is significant as it contributes to the development of new antimicrobial agents, which are crucial in the fight against drug-resistant microbes (Kardile & Kalyane, 2010).

Corrosion Inhibition

Thiazole derivatives, including those synthesized from this compound, have been studied for their corrosion inhibition properties. These studies are important in materials science, especially in preventing the corrosion of metals in acidic environments (Khaled & Amin, 2009).

Synthesis of Thiazole Derivatives

This compound has been involved in new methods of synthesizing thiazole derivatives. These methods are valuable in organic chemistry for the development of various compounds with potential applications in different fields (Elnagdi et al., 1981).

Glycosidase Inhibitory Activity

Derivatives of this compound have shown significant glycosidase inhibitory activity, making them potential candidates for managing conditions like type II diabetes (Patil et al., 2012).

Future Directions

The future directions for 4-Thiazolylacetonitrile and similar compounds involve further exploration of their diverse biological activities and potential applications in medicinal and pharmaceutical fields .

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHFKMSSKUSKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376309
Record name 4-THIAZOLYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7709-59-3
Record name 4-THIAZOLYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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